6,7-Dimethoxyquinolin-4-ol

Catalog No.
S1543467
CAS No.
127285-54-5
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dimethoxyquinolin-4-ol

CAS Number

127285-54-5

Product Name

6,7-Dimethoxyquinolin-4-ol

IUPAC Name

6,7-dimethoxy-1H-quinolin-4-one

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13)

InChI Key

QOGPNCUTXVZQSL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC

Synonyms

6,7-Dimethoxy-1,4-dihydro-4-quinolinone

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC

Materials Science

Organic Synthesis and Drug Development

Agrochemicals

Antimalarial Drugs

Pesticides and Herbicides

Anti-inflammatory Drugs

6,7-Dimethoxyquinolin-4-ol is a synthetic compound belonging to the class of quinoline derivatives, characterized by its unique molecular structure featuring two methoxy groups at positions 6 and 7, along with a hydroxyl group at position 4 of the quinoline ring. Its molecular formula is C₁₁H₁₁NO₃, and it has a molecular weight of 205.21 g/mol. This compound appears as a yellowish-brown solid, soluble in water and various organic solvents, with a melting point ranging from 192°C to 231°C depending on purity and specific conditions .

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Intermediate nitro groups can be reduced to amino groups using hydrogenation methods with catalysts such as Raney nickel or palladium on carbon.
  • Substitution: The methoxy groups are capable of participating in nucleophilic substitution reactions under basic conditions, allowing for the introduction of various substituents .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide
  • Reduction: Hydrogenation catalysts (Raney nickel, palladium on carbon)
  • Substitution: Nucleophiles such as amines or thiols under basic conditions .

Research indicates that 6,7-Dimethoxyquinolin-4-ol exhibits significant biological activities:

  • Anticancer Properties: It has been explored as an intermediate in the synthesis of antineoplastic drugs and has shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Studies suggest it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .
  • Inhibition of Enzymes: This compound has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and efficacy .

The synthesis of 6,7-Dimethoxyquinolin-4-ol typically involves several steps:

  • Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification yields 2-nitro-4,5-dimethoxyacetophenone.
  • Condensation: The nitro compound is condensed with N,N-dimethylformamide dimethyl acetal to form an intermediate.
  • Reduction Cyclization: This intermediate undergoes hydrogenation to produce 4-hydroxy-6,7-dimethoxyquinoline.
  • Chlorination: Finally, chlorination yields the desired product .

6,7-Dimethoxyquinolin-4-ol has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting cancer and inflammation.
  • Agrochemicals: Used in the development of pesticides and herbicides.
  • Materials Science: Functions as a building block for luminescent materials utilized in organic light-emitting diodes (OLEDs) and conductive polymers .

Interaction studies involving 6,7-Dimethoxyquinolin-4-ol primarily focus on its role as an enzyme inhibitor. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which plays a crucial role in drug metabolism. Understanding these interactions is vital for assessing its pharmacokinetic properties and potential drug-drug interactions when used therapeutically .

Several compounds share structural similarities with 6,7-Dimethoxyquinolin-4-ol. These include:

Compound NameStructure Characteristics
6,7-Dimethoxy-1H-quinolin-4-oneContains similar methoxy substitutions
6,7-Dimethoxy-4(1H)-quinolinoneHas a similar quinoline framework
4-Hydroxy-6,7-dimethoxyquinolineHydroxyl group at position 4

Uniqueness

What sets 6,7-Dimethoxyquinolin-4-ol apart from its analogs is its specific substitution pattern. The presence of methoxy groups at positions 6 and 7 along with the hydroxyl group at position 4 contributes to its unique chemical properties and reactivity profile. This distinct configuration enhances its utility as an intermediate in synthetic pathways for pharmaceuticals and materials science applications .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxy-6,7-dimethoxyqunioline

Dates

Last modified: 08-15-2023

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